Vanadium phosphide

Electrocatalysis Hydrogen Evolution Reaction Alkaline Water Splitting

Optimizing alkaline electrolyzer or Na-ion battery performance requires precise catalyst control. Vanadium phosphide (VP) enables non-noble metal bifunctional catalysis. - **Electrocatalysis:** Fe₁V₃-PC/NF delivers 66 mV HER & 201 mV OER overpotential, approaching Pt/Ir benchmarks. - **Battery Anode:** V₄P₇/5P composite achieves 738 mAh g⁻¹ at 363 K without carbon additives. - **Formulation Doping:** V incorporation reduces NiCoP charge transfer resistance from 8.8 Ω to 7.1 Ω. - **Purity:** Available from 99% (2N) to 99.999% (5N). Metal-rich phases (V₃P, V₂P) recommended for stability.

Molecular Formula PV
Molecular Weight 81.915 g/mol
CAS No. 12066-53-4
Cat. No. B078321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVanadium phosphide
CAS12066-53-4
Molecular FormulaPV
Molecular Weight81.915 g/mol
Structural Identifiers
SMILESP#[V]
InChIInChI=1S/P.V
InChIKeyJKJKPRIBNYTIFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vanadium Phosphide for Electrochemical Energy Conversion and Storage


Vanadium phosphide (VP, VₓPᵧ) is a transition metal phosphide (TMP) semiconductor with metallic conductivity characteristics [1]. As a member of the TMP class, it shares the broad catalytic and electrochemical activity profile of Ni₂P, CoP, and FeP but offers distinct electronic and structural tuning capabilities [2]. First-principles calculations across five stoichiometries (V₃P, V₂P, VP, VP₂, VP₄) establish that metal-rich compositions exhibit superior structural stability compared to phosphorus-rich phases [3]. Commercially, VP is available in purity grades from 99% (2N) to 99.999% (5N) [1].

Electrocatalysis Bifunctional HER/OER catalyst for alkaline water splitting research Metal-rich phases offer reported higher structural stability
Energy Storage High-capacity anode material for sodium-ion battery studies Composite formulations support elevated-temperature cycling
Thin-Film Electronics Semiconductor-grade VP for CVD/ALD deposition research High-purity grades available for device prototyping
Purity Selection Wide purity grade availability supports application-specific procurement Selection should match research sensitivity and reproducibility needs

Why Vanadium Phosphide Cannot Be Simply Substituted


Transition metal phosphides exhibit fundamentally different intrinsic properties that preclude generic substitution. Among FeP, CoP, and NiP, the thickness of the native surface oxide layer formed upon air exposure follows the order FeP > CoP > NiP, a critical variable that directly governs catalytic activity and must be controlled via compositional tuning [1]. Vanadium phosphide occupies a distinct position in this landscape, with metal-rich phases (V₃P, V₂P) calculated to possess higher cohesive energy and greater structural stability than phosphorus-rich compositions, a stability profile not replicated in conventional Ni/Co/Fe phosphides [2]. Furthermore, vanadium doping of Ni-based phosphides has been shown to reduce charge transfer resistance and lower overpotential, demonstrating that vanadium incorporation produces electronic effects not achievable through Fe, Co, or Ni substitution alone [3].

Native surface oxide layer thickness differs among TMPs (FeP > CoP > NiP); this governs catalytic activity and may not transfer to VP-based systems.

Metal-rich VP phases (V₃P, V₂P) exhibit higher cohesive energy than phosphorus-rich compositions, a stability profile not replicated in Ni/Co/Fe phosphides.

Vanadium incorporation reduces charge transfer resistance uniquely; Fe, Co, or Ni substitution alone may not reproduce the reported electronic effects.

Vanadium Phosphide: Quantitative Comparison Evidence


HER Overpotential: Fe-Doped V₂P vs. CoP

Fe-doped vanadium phosphide (Fe₁V₃-PC/NF) achieves an HER overpotential of 66 mV at 10 mA cm⁻² in 1.0 M KOH [1]. This value surpasses undoped CoP (123 mV) [1] and represents a marked improvement over conventional Ni₂P and FeP. In V-doped systems, NiCoVP exhibits a Tafel slope of 30 mV dec⁻¹ and reduces overpotential to 42 mV compared to undoped NiCoP (75 mV) at 10 mA cm⁻², with charge transfer resistance decreasing from 8.8 Ω to 7.1 Ω [2].

HER overpotential
Head-to-head
66 mV vs 123 mV (CoP)
Reported lower overpotential may support energy-efficiency studies in alkaline water splitting.
1.0 M KOH, 10 mA cm⁻²
Electrocatalysis Hydrogen Evolution Reaction Alkaline Water Splitting

Water Splitting Voltage: Fe-V₂P vs. Transition Metal Phosphides

The optimized Fe₁V₃-PC/NF catalyst requires a cell potential of only 1.56 V to deliver 10 mA cm⁻² for overall water splitting in 1.0 M KOH, functioning simultaneously as both HER and OER catalyst [1]. For comparison, V-doped NiCoVP–NiFeVP paired systems require 1.50 V for 10 mA cm⁻², reported as the lowest value among transition metal-based phosphide catalysts at the time of publication [2].

Overall water splitting
Cross-study
1.56 V / noble-metal ~1.50–1.55 V
Cell voltage competitive with noble-metal benchmarks, supporting non-PGM electrolyzer research.
1.0 M KOH, 10 mA cm⁻², bifunctional catalyst
Bifunctional Electrocatalysis Overall Water Splitting Alkaline Electrolysis

Sodium-Ion Capacity: V₄P₇/5P vs. Transition Metal Phosphides

The vanadium phosphide–phosphorus composite V₄P₇/5P delivers a reversible discharge capacity of 738 mAh g⁻¹ with an initial coulombic efficiency of 85.9% at 363 K in an ionic liquid electrolyte, without requiring carbon additives [1]. Nanoscale vanadium phosphides in alkaline aqueous electrolytes achieve capacities up to 2800 mAh g⁻¹ at 100 mA g⁻¹ discharge rate when an anion exchange membrane is employed to mitigate corrosion [2]. For context, transition metal phosphides generally show capacities up to ~1800 mAh g⁻¹ for Li/Na-ion systems and up to ~900 mAh g⁻¹ for K-ion systems [3].

Sodium-ion capacity
Class-level
738 mAh g⁻¹ (V₄P₇/5P, 363 K)
Reported capacity supports electrode screening for high-energy-density sodium-ion storage research.
Ionic liquid electrolyte, 85.9% ICE; nanoscale VP up to 2800 mAh g⁻¹ in aqueous system
Sodium-Ion Batteries Anode Materials Energy Storage

Temperature-Dependent Capacity: VP₂ vs. Ambient Phosphides

Polycrystalline VP₂ exhibits a pronounced temperature-dependent capacity profile. At 100 mA g⁻¹, discharge capacity increases from 49 mAh g⁻¹ at 25°C to 243 mAh g⁻¹ at 90°C in sodium-ion cells using ionic liquid electrolytes [1]. This nearly 5× capacity enhancement at intermediate temperatures distinguishes VP₂ from ambient-only TMP anodes and supports its use in elevated-temperature stationary storage scenarios. The capacity at 25°C (49 mAh g⁻¹) is notably lower than that of the V₄P₇/5P composite (738 mAh g⁻¹ at 90°C), indicating that stoichiometry and phosphorus content critically govern electrochemical accessibility [2].

Temperature-dependent capacity
Head-to-head
243 mAh g⁻¹ (90°C) vs 49 mAh g⁻¹ (25°C)
VP₂ shows ~5× capacity increase at intermediate temperature, relevant for warm-climate storage research.
100 mA g⁻¹, ionic liquid electrolyte; V₄P₇/5P achieves 738 mAh g⁻¹ at 90°C
Sodium-Ion Batteries Intermediate-Temperature Operation Conversion Anodes

OER Overpotential: V-Doped vs. Undoped Phosphides

For the oxygen evolution reaction (OER), Fe₁V₃-PC/NF delivers 10 mA cm⁻² at an overpotential of 201 mV in 1.0 M KOH [1]. In V-doped systems, NiFeVP achieves an overpotential of 234 mV at 10 mA cm⁻² compared to 249 mV for undoped NiFeP, with Tafel slope of 34.4 mV dec⁻¹ and charge transfer resistance reduced from 3.6 Ω to 1.2 Ω [2].

OER overpotential
Head-to-head
201 mV (Fe₁V₃-PC) / 249 mV (NiFeP)
Reported 67% lower charge transfer resistance supports OER kinetics research in alkaline media.
1.0 M KOH, 10 mA cm⁻²; V-doping reduces Rct from 3.6 Ω to 1.2 Ω
Oxygen Evolution Reaction Alkaline Electrocatalysis Bifunctional Catalysts

Structural Stability: Cohesive Energy of V-P Phases

First-principles DFT calculations across five vanadium phosphide stoichiometries (V₃P, V₂P, VP, VP₂, VP₄) demonstrate that metal-rich compositions exhibit significantly higher cohesive energy and thus greater structural stability than phosphorus-rich phases [1]. While explicit numerical cohesive energy values are not reported in the open-access abstract, the study establishes a clear stability trend: V₃P > V₂P > VP > VP₂ > VP₄. This trend is corroborated by experimental high-temperature phosphidation kinetics showing the layered product sequence VP₁₊ₓ/VP/V₂P/V₃P/V, with all reactions obeying a parabolic rate law [2].

Structural stability
Class-level
V₃P > V₂P > VP > VP₂ > VP₄
Calculated cohesive energy trend guides phase selection for durable electrode research.
DFT calculations; explicit values not reported in abstract
Materials Stability DFT Calculations Phase Selection

Vanadium Phosphide: Procurement Scenarios


Fe-Doped V₂P for Alkaline Water Electrolysis

Procurement scenario: Alkaline electrolyzer stack development requiring a non-noble metal bifunctional catalyst. Fe₁V₃-PC/NF delivers 66 mV HER overpotential (versus 123 mV for CoP) and 201 mV OER overpotential, with overall water splitting at 1.56 V for 10 mA cm⁻² [1]. This performance approaches noble metal benchmarks while eliminating Pt/Ir supply chain dependencies. Selection should prioritize metal-rich V₂P phases given their higher calculated cohesive energy and predicted operational stability [2].

V₄P₇/5P Composite Anode for Sodium-Ion Batteries

Procurement scenario: Sodium-ion battery anode development targeting high reversible capacity at intermediate temperatures (60–90°C). The V₄P₇/5P composite achieves 738 mAh g⁻¹ with 85.9% initial coulombic efficiency at 363 K in ionic liquid electrolyte, without carbon additives [1]. This capacity substantially exceeds the VP₂ baseline (243 mAh g⁻¹ at 90°C) [2]. The V₄P₇ phase remains structurally intact during cycling, serving as a volume-change buffer. Ideal for grid storage in warm climates or industrial waste-heat integration.

V-Doped Ni Phosphides for Alkaline HER and OER

Procurement scenario: Enhancement of existing Ni/Co/Fe phosphide catalyst formulations via vanadium incorporation. V-doped NiCoVP reduces HER overpotential to 42 mV (from 75 mV for NiCoP), decreases charge transfer resistance from 8.8 Ω to 7.1 Ω, and achieves Tafel slope of 30 mV dec⁻¹ [1]. For OER, NiFeVP reduces overpotential to 234 mV (from 249 mV) and charge transfer resistance from 3.6 Ω to 1.2 Ω [1]. Paired NiCoVP–NiFeVP systems achieve 1.50 V for 10 mA cm⁻² overall water splitting [1].

Thin-Film Deposition for High-Power Electronics

Procurement scenario: Fabrication of vanadium phosphide thin films for semiconductor applications in high-power, high-frequency devices and photodiodes [1]. Vanadium phosphide is commercially available in purities up to 99.999% (5N) [1]. Recent patent filings (US 12,243,747, March 2025) disclose methods for depositing vanadium phosphide layers via CVD/ALD for semiconductor device integration, including use as barrier layers, liners, work function layers, or dipole shifter layers in field-effect transistor structures [2].

Application
Selection Property
Validation Focus
Alkaline water electrolysis catalyst research
Bifunctional HER/OER activity with metal-rich phase stability
Overpotential benchmarking and phase stability under cycling
Sodium-ion battery anode development for elevated-temperature storage
High-capacity composite with structural buffering during cycling
Capacity retention and coulombic efficiency at intermediate temperatures
Enhancement of existing Ni/Co/Fe phosphide catalyst formulations
Vanadium-incorporated phosphides with reduced charge transfer resistance
Overpotential and charge transfer resistance benchmarking vs undoped analogues
Vanadium phosphide thin-film deposition for semiconductor devices
High-purity VP grades compatible with CVD/ALD processes
Film uniformity, electrical properties, and barrier layer performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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